4-[(2,4-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is a synthetic organic compound characterized by its complex structure and potential applications in scientific research. The compound is identified by the CAS number 1251674-15-3 and has the molecular formula , with a molecular weight of approximately 362.477 g/mol.
Source: This compound is typically synthesized in laboratory settings and is available for purchase through chemical suppliers, such as EvitaChem, which markets it for non-human research purposes only.
Classification: It falls under the category of naphthyridine derivatives, which are known for their pharmacological properties. The presence of various functional groups, including an amine and a carboxamide, suggests potential bioactivity that may be explored in medicinal chemistry.
The synthesis of 4-[(2,4-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide can be achieved through several methods. One common approach involves the following steps:
Technical details regarding the specific conditions (temperature, solvents, catalysts) are often proprietary but generally involve standard organic synthesis techniques such as refluxing in organic solvents and purification through chromatography.
The molecular structure of 4-[(2,4-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide can be represented as follows:
InChI=1S/C22H26N4O/c1-6-26(7-2)22(27)18-13-23-21-17(10-9-16(5)24-21)20(18)25-19-11-8-14(3)12-15(19)4/h8-13H,6-7H2,1-5H3,(H,23,24,25)
This structure indicates a complex arrangement of carbon rings with nitrogen and oxygen functionalities. The presence of multiple methyl groups suggests increased lipophilicity, which may enhance biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 362.477 g/mol |
CAS Number | 1251674-15-3 |
The compound can undergo various chemical reactions typical for amides and aromatic compounds:
These reactions are crucial for modifying the compound's structure to enhance its bioactivity or tailor its properties for specific applications .
The physical properties of 4-[(2,4-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide include:
The chemical properties include stability under standard laboratory conditions but may vary based on pH and solvent interactions. The compound's solubility in organic solvents suggests potential applications in organic synthesis and medicinal chemistry.
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
This compound has potential applications in various scientific fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: